molecular formula C10H7N2O4- B14786625 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester

Cat. No.: B14786625
M. Wt: 219.17 g/mol
InChI Key: AKVAUGZTQYHWOQ-UHFFFAOYSA-M
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Description

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives can be subjected to cyclization reactions using reagents like acyl bromides and catalysts to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester stands out due to its specific inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy. Its unique structure allows for selective binding to the receptor, which can be advantageous in reducing off-target effects .

Properties

Molecular Formula

C10H7N2O4-

Molecular Weight

219.17 g/mol

IUPAC Name

2-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-6(9(13)14)5-3-2-4-11-8(5)12-7/h2-4H,1H3,(H,11,12)(H,13,14)/p-1

InChI Key

AKVAUGZTQYHWOQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)C(=O)[O-]

Origin of Product

United States

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